Sacubitrilat
Overview
Description
Sacubitrilat, also known as LBQ657, is the active metabolite of sacubitril, which is a neprilysin inhibitor. Sacubitril is used in combination with valsartan to treat heart failure by reducing cardiovascular death and hospitalization risks. This compound works by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in blood pressure regulation and fluid balance .
Mechanism of Action
Target of Action
Sacubitrilat, the active metabolite of Sacubitril, primarily targets neprilysin , a neutral endopeptidase . Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which are hormones that help regulate blood pressure and fluid balance . In addition to natriuretic peptides, neprilysin also degrades other peptides including glucagon, glucagon-like peptide-1 (GLP-1), bradykinin, substance P, neurotensin, oxytocin, enkephalins, angiotensin I, endothelin-1 .
Mode of Action
This compound inhibits neprilysin, preventing it from breaking down natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides are released under atrial and ventricle stress, leading to vasodilation, natriuresis, and diuresis . By inhibiting neprilysin, this compound increases the concentration of these peptides, enhancing their effects .
Biochemical Pathways
The inhibition of neprilysin by this compound leads to increased levels of natriuretic peptides, which activate downstream receptors causing vasodilation, natriuresis, and diuresis . This results in reduced blood volume and lower blood pressure . Additionally, this compound has been found to modulate epigenetic and apoptotic regulators, demonstrating potential anticancer activity .
Pharmacokinetics
Sacubitril is rapidly absorbed and converted to this compound. The maximum plasma concentrations of Sacubitril, this compound, and Valsartan (when administered in combination) are reached within 0.5, 1.5-2.0, and 2.0-3.0 hours, respectively . Sacubitril is predominantly eliminated as this compound through the kidneys, while Valsartan is mainly eliminated via the biliary route .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the pharmacokinetics of this compound . Additionally, the patient’s health status, such as the presence of renal or hepatic impairment, can affect the pharmacokinetics and thus the action of this compound .
Biochemical Analysis
Biochemical Properties
Sacubitrilat interacts with the enzyme neprilysin . Neprilysin is responsible for the degradation of certain peptides in the body, including atrial and brain natriuretic peptides . These peptides are involved in lowering blood pressure primarily by reducing blood volume . By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased levels in the body .
Cellular Effects
This compound has demonstrated promising anticancer activity against colorectal cancer (SW‑480) and triple‑negative breast cancer (MDA‑MB‑231) cells . It has been observed to arrest the cell cycle at the G0/G1 phase and induce apoptotic‑mediated cell death in SW‑480 cells .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of the enzyme neprilysin . This inhibition leads to an increase in the levels of natriuretic peptides, which are known to lower blood pressure primarily by reducing blood volume .
Temporal Effects in Laboratory Settings
Following the administration of Sacubitril/Valsartan, the conversion of Sacubitril to this compound is rapid, with maximum plasma concentrations of this compound reached within 1.5–2.0 hours . There is no significant accumulation of this compound with multiple twice-daily administration .
Dosage Effects in Animal Models
The effects of Sacubitril/Valsartan on collagen synthesis and expressions of TGF-β1 were consistent in various animal models on cardiac failure .
Metabolic Pathways
Sacubitril is metabolized to this compound via carboxylesterase 1-mediated metabolism . This compound then inhibits neprilysin, leading to increased levels of natriuretic peptides .
Transport and Distribution
Sacubitril is predominantly eliminated as this compound through the kidney, while Valsartan is eliminated mainly by the biliary route .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sacubitrilat involves multiple steps, starting from 4-bromo-1,1’-biphenyl. The compound is converted to its corresponding Grignard reagent, which reacts with (S)-epichlorohydrin. This is followed by a Mitsunobu reaction with succinimide, acidic hydrolysis, and protection of the free amine with a tert-butoxycarbonyl group. The primary alcohol is oxidized using bleach with TEMPO as the catalyst, followed by a Wittig reaction to form the α,β-unsaturated ester. The ester is then converted to the lithium carboxylate, which undergoes asymmetric hydrogenation using a ruthenium catalyst and a chiral bisphosphine ligand. The final steps involve esterification and reaction with succinic anhydride .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine and carboxylate functional groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially involving the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bleach (sodium hypochlorite) and TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
Sacubitrilat has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways involving natriuretic peptides.
Medicine: Primarily used in the treatment of heart failure.
Industry: Used in the development of combination drugs for cardiovascular diseases.
Comparison with Similar Compounds
Sacubitril: The prodrug of sacubitrilat, used in combination with valsartan.
Valsartan: An angiotensin receptor blocker used in combination with sacubitril.
Other Neprilysin Inhibitors: Compounds like thiorphan and candoxatril also inhibit neprilysin but have different pharmacokinetic profiles.
Uniqueness: this compound is unique due to its dual action when combined with valsartan, providing both neprilysin inhibition and angiotensin receptor blockade. This combination offers superior efficacy in reducing cardiovascular events compared to other neprilysin inhibitors or angiotensin receptor blockers alone .
Properties
IUPAC Name |
(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNVUFHFMVMDB-BEFAXECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164369 | |
Record name | LBQ-657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-44-4 | |
Record name | LBQ-657 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sacubitrilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LBQ-657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SACUBITRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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